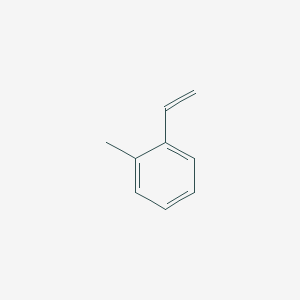

2-Methylstyrene

Cat. No. B165405

Key on ui cas rn:

611-15-4

M. Wt: 118.18 g/mol

InChI Key: NVZWEEGUWXZOKI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04966929

Procedure details

As the petroleum resin (hydrocarbon resin) that can be used in the present invention, there can be used a resin having a softening point of 30° to 140° C., which is obtained by polymerizing isopropenyltoluene alone, or by copolymerizing 100 parts by weight of isopropenyltoluene with up to 100 parts by weight, preferably 5 to 100 parts by weight of a fraction selected from fractions containing unsaturated hydrocarbon fractions having 4 and/or 5 carbon atoms (C4 and/or C5 fractions), obtained as by-products at refining and cracking of petroleum, in the presence of a Friedel-Crafts catalyst. Furthermore, there can be used a resin having a softening point of 80° to 120° C., which is obtained by polymerizing the abovementioned C4 and C5 fractions in the presence of a Friedel-Crafts catalyst, a resin having a softening point of 40° to 160° C., which is obtained by cationpolymerizing or heat-radical-polymerizing an optional fraction having a boiling point of -10° to 280° C., which is formed as a by-product at cracking or modification of petroleum, in the presence of a Friedel-Crafts catalyst, and modification products of these resins, for example, aromatic hydrocarbon resins (aromatic petroleum resins) obtained by polymerizing fractions having a boiling point of 140° to 280° C., which are composed mainly of aromatic unsaturated hydrocarbons having 9 carbon atoms such as styrene, indene, vinyltoluene, (C9 fractions), for example, in the presence of a Friedel-Crafts catalyst. Still further, there can be mentioned aliphatic petroleum resins obtained by polymerizing fractions having a boiling point of -10° to 20° C., which contain, as the main component, olefins and diolefins having 4 carbon atoms (C4 fractions), or fractions having a boiling point of 15° to 60° C., which contain, as the main component, olefins and diolefins having 5 carbon atoms (C5 fractions), in the presence of a Friedel-Crafts catalyst, resins obtained by mixing C9 fractions with C4 fractions and/or C5 fractions and copolymerizing the mixture in the presence of a Friedel-Crafts catalyst, resins obtained by copolymerizing or heat-polymerizing C9 fractions with cyclic diolefins such as dicyclopentadiene in the presence of a Friedel-Crafts catalyst, resins obtained by copolymerizing vinyl aromatic hydrocarbons such as styrene or α-methylstyrene with C4 and C5 fractions in the presence of a Friedel-Crafts catalyst, modified aromatic petroleum resins obtained by modifying the abovementioned resins with an α,β-unsaturated carboxylic acid or an anhydride thereof, or hydrogenating the above-mentioned resins, isopropenyltoluene type petroleum resins, and aliphatic petroleum resins. Of these petroleum resins, an isopropenyltoluene resin having a softening point (ring and ball method) of 80° to 140° C. and an aromatic petroleum resin having a softening point of 80° to 150° C. are preferred because an especially excellent damping effect can be attained.

[Compound]

Name

olefins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

C5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

C4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

C5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

petroleum

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

[Compound]

Name

aromatic hydrocarbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

aromatic unsaturated hydrocarbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

aliphatic petroleum resins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

olefins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

C4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=CC1C=CC=CC=1.[CH2:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10]1.[CH:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[CH3:26])=[CH2:19]>>[CH:11]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=1[CH3:9])=[CH2:10].[CH2:26]1[CH:21]2[CH:22]3[CH:23]=[CH:24][CH:25]([CH:20]2[CH:18]=[CH:19]1)[CH2:1]3

|

Inputs

Step One

[Compound]

|

Name

|

olefins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

C5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1=C(C=CC=C1)C

|

Step Four

[Compound]

|

Name

|

C4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

C5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

petroleum

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

aromatic hydrocarbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

aromatic unsaturated hydrocarbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C=CC2=CC=CC=C12

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1=C(C=CC=C1)C

|

Step Eleven

[Compound]

|

Name

|

aliphatic petroleum resins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

olefins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

C4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a softening point of 40° to 160° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which is obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

heat-radical-polymerizing an optional fraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained by polymerizing fractions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the presence of a Friedel-Crafts catalyst, resins obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1=C(C=CC=C1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C=CC2C1C3CC2C=C3

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |